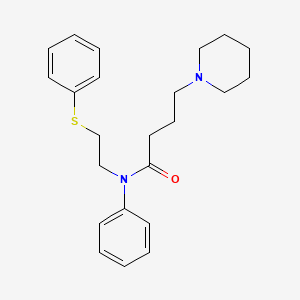
1-Piperidinebutyranilide, N-(2-(phenylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NM-591 involves the formation of a boron-dipyrromethene (BODIPY) core, which is then functionalized to achieve the desired photophysical properties. The reaction typically involves the condensation of a pyrrole derivative with a boron source under acidic conditions, followed by oxidation and purification steps .
Industrial Production Methods
Industrial production of NM-591 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
NM-591 undergoes various chemical reactions, including:
Substitution: The free carboxylic acid group in NM-591 can undergo substitution reactions to form stable amide bonds with primary amines.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
NM-591 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting ROS and other reactive species.
Biology: Employed in cell imaging and tracking due to its photostability and bright fluorescence.
Medicine: Utilized in diagnostic assays and as a marker for various biological processes.
Industry: Applied in the development of sensors and other analytical tools.
Mecanismo De Acción
NM-591 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (589 nm) and emits light at a different wavelength (597 nm), making it useful for detecting and imaging various biological and chemical processes . The molecular targets include cellular membranes and other structures where the dye can localize and emit fluorescence upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
- iFluor 594
- Texas Red
- TF4 (Tide Fluor 4)
- SunRed
- Cy3.5 (Cyanine-3.5)
Uniqueness
NM-591 is unique due to its high photostability and specific excitation/emission properties, which make it particularly suitable for long-term imaging and detection applications . Its ability to form stable amide bonds with primary amines also adds to its versatility in various chemical and biological applications .
Propiedades
Número CAS |
95434-11-0 |
|---|---|
Fórmula molecular |
C23H30N2OS |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
N-phenyl-N-(2-phenylsulfanylethyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H30N2OS/c26-23(15-10-18-24-16-8-3-9-17-24)25(21-11-4-1-5-12-21)19-20-27-22-13-6-2-7-14-22/h1-2,4-7,11-14H,3,8-10,15-20H2 |
Clave InChI |
ATMJXTUENIUGBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















